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Abstract
This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-aminomethylimidazole, a heterocyclic amine of interest in medicinal chemistry

and drug development. Due to the limited availability of experimental data for the free base,

this document compiles a combination of experimental data for its dihydrochloride salt,

computationally predicted values for the free base, and established analytical methodologies.

This guide is intended to serve as a foundational resource for researchers, providing essential

data for modeling, synthesis, and further investigation of 2-aminomethylimidazole and its

derivatives.

Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic

and pharmacodynamic behavior. The following tables summarize the available and predicted

data for 2-aminomethylimidazole and its dihydrochloride salt.

Table 1: Physicochemical Properties of 2-Aminomethylimidazole (Free Base)
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Property Value Data Type Source

Molecular Formula C₄H₇N₃ - -

Molecular Weight 97.12 g/mol Computed PubChem[1]

pKa (most basic) 8.8 (Predicted) Predicted ChemAxon

logP -1.0 Computed (XLogP3) PubChem[1]

Solubility High in polar solvents Qualitative General knowledge

Melting Point Not available - -

Boiling Point Not available - -

Table 2: Physicochemical Properties of 2-Aminomethyl-1H-imidazole Dihydrochloride

Property Value Data Type Source

Molecular Formula C₄H₉Cl₂N₃ - Fisher Scientific[2]

Molecular Weight 170.04 g/mol - Fisher Scientific[2]

Melting Point 250-251 °C Experimental Fisher Scientific[2][3]

Melting Point 234-241 °C Experimental Sigma-Aldrich[4]

Solubility Soluble in water Qualitative General knowledge

Spectroscopic Data Interpretation
While experimental spectra for 2-aminomethylimidazole are not readily available in the public

domain, the expected spectral characteristics can be inferred from the functional groups

present: a primary amine, a methylene group, and an imidazole ring.

2.1. ¹H NMR Spectroscopy (Predicted)

Imidazole Ring Protons (2H): Expected to appear as two singlets or a pair of doublets in the

aromatic region, typically between δ 7.0 and 7.5 ppm.
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Methylene Protons (-CH₂-): A singlet integrating to 2H, expected in the range of δ 3.5-4.0

ppm, shifted downfield due to the adjacent electron-withdrawing imidazole ring and the

amino group.

Amine Protons (-NH₂): A broad singlet integrating to 2H, with a chemical shift that is highly

variable depending on the solvent, concentration, and temperature, typically between δ 1.5

and 4.0 ppm.

Imidazole N-H Proton (1H): A broad singlet, often not observed or appearing at a very

downfield chemical shift (>10 ppm), especially in aprotic solvents.

2.2. ¹³C NMR Spectroscopy (Predicted)

Imidazole C2: Expected around δ 145-150 ppm.

Imidazole C4/C5: Expected in the range of δ 115-130 ppm.

Methylene Carbon (-CH₂-): Expected around δ 40-45 ppm.

2.3. Infrared (IR) Spectroscopy

N-H Stretching (Primary Amine): Two characteristic sharp to medium bands are expected in

the region of 3300-3500 cm⁻¹[2][4][5][6].

N-H Bending (Primary Amine): A medium to strong band is expected around 1580-1650

cm⁻¹[4][6].

C-N Stretching: A weak to medium band is expected in the region of 1020-1250 cm⁻¹[4][6].

Imidazole Ring Stretching: Several bands are expected in the fingerprint region, typically

around 1450-1600 cm⁻¹ (C=N and C=C stretching) and 1050-1250 cm⁻¹ (ring breathing)[7].

C-H Stretching (Imidazole Ring): A weak band may be observed above 3000 cm⁻¹.

2.4. UV-Vis Spectroscopy

The imidazole ring is the primary chromophore. It is expected to exhibit a strong absorption

band in the ultraviolet region, typically with a λmax around 207-210 nm, corresponding to a π
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→ π* transition[8][9][10][11]. The presence of the aminomethyl substituent may cause a slight

bathochromic or hyperchromic shift.

Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of

the core physicochemical properties of 2-aminomethylimidazole.

3.1. Synthesis of 2-Aminomethyl-1H-imidazole

A plausible synthetic route to 2-aminomethyl-1H-imidazole is via the reduction of 2-

cyanoimidazole.

Protocol: Reduction of 2-Cyanoimidazole

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-cyanoimidazole (1.0 eq) in

anhydrous tetrahydrofuran (THF).

Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of lithium

aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF to the stirred suspension.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously and sequentially

add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water to

quench the excess LiAlH₄.

Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF.

Purification: Combine the filtrate and the washings, and evaporate the solvent under reduced

pressure to yield crude 2-aminomethyl-1H-imidazole. The product can be further purified by

distillation under reduced pressure or by crystallization of a suitable salt.
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2-Cyanoimidazole

Reaction in THF
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Quench with H2O/NaOHReflux Filtration Evaporation Purification 2-Aminomethylimidazole
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Record pH After Each Addition

Plot pH vs. Titrant Volume
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pKa = pH at Half-Equivalence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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